methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound belongs to the class of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives, characterized by a bicyclic cyclopenta[b]thiophene core. The substituent at the 2-amino position—4-(2-methylphenoxy)butanoyl—introduces a phenoxyalkyl chain, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
methyl 2-[4-(2-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13-7-3-4-9-15(13)25-12-6-11-17(22)21-19-18(20(23)24-2)14-8-5-10-16(14)26-19/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTVNMXPJRQXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with six structurally related derivatives (Table 1), focusing on substituent variations, molecular properties, and synthesis insights.
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects on Lipophilicity: The target compound’s 4-(2-methylphenoxy)butanoyl group provides moderate lipophilicity (estimated logP ~4.2), intermediate between the polar 13b (logP ~1.5) and the highly lipophilic dichlorobenzoyl derivative (logP ~5.9) . Bulky groups like diphenylacetyl (logP ~6.5) may hinder absorption despite strong binding to hydrophobic targets .
- Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., Cl in ) often require harsher conditions, whereas phenoxyalkyl chains (target compound) might be synthesized via milder acylations . Low yields in compounds like 6o (22%) highlight challenges in introducing complex substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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